1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid
CAS No.: 66048-45-1
Cat. No.: VC21138694
Molecular Formula: C10H11FN2O8
Molecular Weight: 306.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66048-45-1 |
|---|---|
| Molecular Formula | C10H11FN2O8 |
| Molecular Weight | 306.2 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H11FN2O8/c11-2-1-13(10(20)12-7(2)17)8-5(16)3(14)4(15)6(21-8)9(18)19/h1,3-6,8,14-16H,(H,18,19)(H,12,17,20)/t3-,4-,5+,6-,8+/m0/s1 |
| Standard InChI Key | LKZGKOYOKVWGFN-UQGZVRACSA-N |
| Isomeric SMILES | C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)F |
| SMILES | C1=C(C(=O)NC(=O)N1C2C(C(C(C(O2)C(=O)O)O)O)O)F |
| Canonical SMILES | C1=C(C(=O)NC(=O)N1C2C(C(C(C(O2)C(=O)O)O)O)O)F |
Introduction
1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid is a complex organic compound that combines the structural features of pyrimidine derivatives and sugar acids. Its molecular formula is C10H11FN2O8, and it has a molecular weight of approximately 306.23 g/mol . This compound is of significant interest in medicinal chemistry due to its potential applications in developing antiviral and anticancer agents.
Synthesis and Optimization
The synthesis of 1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid involves several critical steps. Parameters such as temperature, reaction time, and solvent choice are essential for optimizing yield and purity. Spectroscopic techniques like NMR and mass spectrometry are used to analyze the molecular structure and confirm the synthesis.
Biological Activity and Potential Applications
The mechanism of action for this compound primarily involves interactions with biological systems that could lead to antiviral and anticancer effects. Experimental data from cell-based assays would provide insights into its specific targets and pathways. Given its structure, it may interfere with nucleic acid metabolism or interact with enzymes involved in DNA replication, which are common targets for antiviral and anticancer drugs.
Potential Applications:
-
Antiviral Agents: The pyrimidine moiety could interfere with viral replication by mimicking nucleosides.
-
Anticancer Agents: The glucuronic acid backbone may enhance solubility and bioavailability, while the pyrimidine part could act as a nucleoside analog to inhibit cancer cell growth.
Toxicity and Safety Considerations
While specific toxicity data for 1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid is limited, compounds with similar structures often require thorough evaluation to ensure safety. The presence of fluorine and the glucuronic acid moiety may influence its metabolic fate and potential side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume